A Technical Guide to 3-(1H-Pyrazol-4-YL)propanenitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-(1H-Pyrazol-4-YL)propanenitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-4-YL)propanenitrile Hydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We delve into its fundamental chemical and physical properties, present a representative synthetic pathway with mechanistic rationale, and outline standard analytical characterization techniques. The core of this document explores the compound's strategic importance in medicinal chemistry, particularly as a scaffold for developing targeted therapeutics like kinase inhibitors. By synthesizing data from established chemical databases and the broader scientific literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Chemical Identity and Physicochemical Properties
3-(1H-Pyrazol-4-YL)propanenitrile is a bifunctional molecule featuring a pyrazole ring, a key pharmacophore in numerous approved drugs, and a propanenitrile side chain, which serves as a versatile chemical handle. The hydrochloride salt form is often preferred in research and development settings to improve solubility and handling characteristics.
It is critical to distinguish this compound from its constitutional isomer, 3-(1H-Pyrazol-1-YL)propanenitrile (CAS Number 88393-88-8), where the propanenitrile group is attached to the N1 position of the pyrazole ring.[1][2] The distinct substitution pattern (C4 vs. N1) imparts different physicochemical properties and steric profiles, which can profoundly influence biological activity and synthetic utility.
The key quantitative data for the target compound are summarized below.
| Identifier | Data | Source |
| IUPAC Name | 3-(1H-Pyrazol-4-yl)propanenitrile hydrochloride | - |
| Synonyms | 4-(2-Cyanoethyl)-1H-pyrazole HCl | - |
| CAS Number | 1296225-28-9 (for free base) | [3] |
| Molecular Formula | C₆H₇N₃ (Free Base) C₆H₈ClN₃ (HCl Salt) | [3] |
| Molecular Weight | 121.14 g/mol (Free Base) 157.60 g/mol (HCl Salt) | [3] |
Synthesis and Mechanistic Rationale
The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile is not widely detailed in readily available literature, however, a plausible and efficient pathway can be designed based on established methods for pyrazole synthesis and C-C bond formation.[4][5] The following multi-step process is representative of a modern synthetic approach, culminating in the formation of the hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 3-(1H-Pyrazol-4-yl)propanenitrile HCl.
Causality and Experimental Choices
-
Step 1: Pyrazole Ring Formation: The Paal-Knorr synthesis is a classic and highly reliable method for forming five-membered heterocycles.[6] It involves the cyclocondensation of a 1,4-dicarbonyl equivalent (here, malondialdehyde acetal, which hydrolyzes in situ) with a hydrazine source. This directly yields the unsubstituted pyrazole core.
-
Step 2: Vilsmeier-Haack Formylation: To introduce a functional handle at the C4 position, a Vilsmeier-Haack reaction is employed. This electrophilic substitution is highly regioselective for the 4-position on the electron-rich pyrazole ring, providing the crucial aldehyde intermediate.[5]
-
Step 3: Heck Coupling: The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation, specifically for coupling an aryl halide (or in this case, a heteroaryl derivative which can be halogenated first, or a related precursor) with an alkene.[7] Reacting the 4-formylpyrazole (or a 4-halopyrazole) with acrylonitrile extends the carbon chain and introduces the nitrile functionality in a single, efficient step.
-
Step 4: Catalytic Hydrogenation: The double bond introduced during the Heck reaction is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is chosen for its high efficiency and clean conversion to the desired saturated propanenitrile side chain.
-
Step 5: Salt Formation: The final free base is often an oil or low-melting solid. Conversion to the hydrochloride salt is achieved by treating a solution of the base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The resulting salt typically precipitates as a stable, crystalline solid, which is easier to handle, weigh, and store, and often possesses enhanced aqueous solubility.
Analytical Characterization
Confirmation of the structure and assessment of purity for the synthesized 3-(1H-Pyrazol-4-YL)propanenitrile HCl would rely on a standard suite of analytical techniques.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two distinct singlets in the aromatic region for the C3-H and C5-H protons of the pyrazole ring, and two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂CH₂CN) of the side chain. The broad signal for the N-H proton would also be present. Upon formation of the HCl salt, shifts in the pyrazole ring proton signals are expected due to protonation.
-
¹³C NMR: Resonances for the three pyrazole carbons, the two methylene carbons, and the characteristic quaternary carbon of the nitrile group (C≡N) would be observed.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to C₆H₈N₃⁺ (122.07).
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band between 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. Broader absorptions in the 2500-3200 cm⁻¹ range can indicate the presence of the ammonium salt (N-H⁺) in the final product.
Applications in Medicinal Chemistry and Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6][9]
Role as a Kinase Inhibitor Scaffold
3-(1H-Pyrazol-4-YL)propanenitrile is explicitly described as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[3] The pyrazole ring is an exceptional bioisostere for other aromatic systems and serves as a versatile "hinge-binding" motif. Its nitrogen atoms can form critical hydrogen bonds with the backbone residues of the hinge region in the ATP-binding pocket of many protein kinases, a fundamental interaction for achieving potent inhibition.
Caption: Pharmacophoric features of the pyrazole scaffold for kinase inhibition.
Potential in Inflammatory and Autoimmune Diseases
While specific studies on the 4-yl isomer are sparse, derivatives of the related 1-yl isomer have been successfully developed as potent and selective inhibitors of Janus kinases (JAK) and Tyrosine Kinase 2 (TYK2).[10] These kinases are central to cytokine signaling pathways that drive inflammatory and autoimmune diseases.[11] The (pyrazol-yl)propanenitrile scaffold provides a validated starting point for designing inhibitors that target the JAK-STAT pathway, with potential applications in treating conditions like inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
Structure-Activity Relationship (SAR) and Chemical Tractability
The molecule is well-suited for library synthesis and SAR exploration:
-
Pyrazole Ring: The C3 and C5 positions can be substituted to modulate potency, kinase selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Nitrile Group: The nitrile is a weak hydrogen bond acceptor. It can also serve as a synthetic precursor, allowing for hydrolysis to a carboxylic acid or amide, or reduction to a primary amine, opening up diverse avenues for further chemical modification.
Experimental Protocol: Conversion of Free Base to Hydrochloride Salt
This protocol describes the final step of the synthesis, which is a self-validating and standard laboratory procedure for generating a stable, solid product.
Materials and Equipment:
-
3-(1H-Pyrazol-4-yl)propanenitrile (free base)
-
Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)
-
2.0 M Hydrogen chloride (HCl) solution in diethyl ether
-
Magnetic stirrer and stir bar
-
Glass beaker or Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the 3-(1H-Pyrazol-4-yl)propanenitrile free base in a minimal amount of anhydrous diethyl ether (approx. 10-20 mL per gram of base) in a flask with a magnetic stir bar.
-
Acidification: While stirring vigorously at room temperature, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise to the solution.
-
Precipitation: A white precipitate should form immediately or upon continued stirring. Continue to stir the resulting slurry for 30 minutes to ensure complete salt formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to constant weight.
Quality Control: The identity and purity of the final HCl salt can be confirmed by melting point analysis, NMR spectroscopy, and elemental analysis.
Safety and Handling
While specific toxicology data for 3-(1H-Pyrazol-4-YL)propanenitrile HCl is not available, data for the isomeric 3-(1H-Pyrazol-1-yl)propanenitrile provides a basis for prudent handling.[1][2]
-
GHS Hazard Statements (based on isomer): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. As a nitrile-containing compound, it should be handled with care. The hydrochloride salt is acidic and corrosive.
Conclusion
3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its combination of the pharmacologically validated pyrazole core and the synthetically versatile propanenitrile side chain makes it an attractive starting point for developing novel therapeutics. Its established role in the synthesis of kinase inhibitors highlights its potential in oncology, while the broader utility of the pyrazole scaffold suggests promising applications in inflammation and other disease areas. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and strategically deploy this compound in their research and development programs.
References
-
MySkinRecipes. 3-(1H-pyrazol-4-yl)propanenitrile. [Link]
-
PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]
-
ACS Publications. Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
PMC (National Center for Biotechnology Information). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC (National Center for Biotechnology Information). Current status of pyrazole and its biological activities. [Link]
-
PubChemLite. 3-(1h-pyrazol-1-yl)propanenitrile (C6H7N3). [Link]
-
Journal of Chemical Society of Pakistan. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
-
PMC (National Center for Biotechnology Information). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
- Google Patents.
-
PharmaCompass. Fenproporex. [Link]
-
Covance. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
PMC (National Center for Biotechnology Information). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. [Link]
-
PMC (National Center for Biotechnology Information). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
Sources
- 1. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88393-88-8|3-(1H-Pyrazol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 3. 3-(1H-pyrazol-4-yl)propanenitrile [myskinrecipes.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
